10-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
The compound “10-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one” is a complex organic molecule It features a combination of aromatic rings, a piperazine moiety, and a diazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the piperazine ring.
- Introduction of the chlorophenyl group.
- Coupling reactions to attach the carbonyl and phenyl groups.
- Construction of the diazatricyclic core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of high-yield reactions.
- Minimization of purification steps.
- Implementation of continuous flow chemistry for efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methyl group.
Reduction: Reduction of the carbonyl group.
Substitution: Electrophilic aromatic substitution on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using chlorine or bromine.
Major Products
- Oxidation may yield carboxylic acids.
- Reduction may yield alcohols.
- Substitution may yield halogenated derivatives.
Scientific Research Applications
Chemistry
- Used as a building block for more complex molecules.
- Studied for its unique structural properties.
Biology
- Potential applications in studying receptor-ligand interactions.
- Used in assays to understand biological pathways.
Medicine
- Investigated for potential therapeutic effects.
- May serve as a lead compound for drug development.
Industry
- Utilized in the synthesis of specialty chemicals.
- Potential use in materials science for creating novel polymers.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- 10-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- 10-{3-[4-(4-Methylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Uniqueness
- The presence of the chlorophenyl group may confer unique binding properties.
- The diazatricyclic structure provides rigidity and specific spatial orientation.
Properties
Molecular Formula |
C28H27ClN4O3 |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
10-[3-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C28H27ClN4O3/c1-28-18-24(23-7-2-3-8-25(23)36-28)30-27(35)33(28)22-6-4-5-19(17-22)26(34)32-15-13-31(14-16-32)21-11-9-20(29)10-12-21/h2-12,17,24H,13-16,18H2,1H3,(H,30,35) |
InChI Key |
LINUFLMIILOTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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